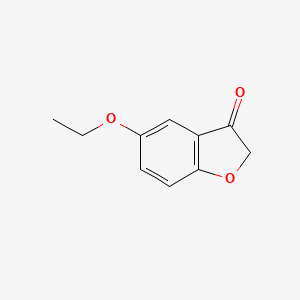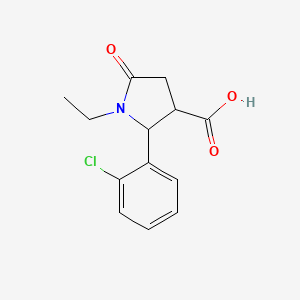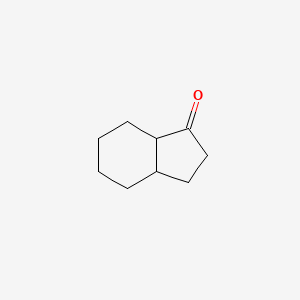
2-(2-Methoxyethoxy)acetic acid titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)acetic acid titanium is a chemical compound that combines the properties of 2-(2-Methoxyethoxy)acetic acid and titanium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of organic and inorganic components in this compound provides it with distinctive properties that can be leveraged for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)acetic acid titanium typically involves the reaction of 2-(2-Methoxyethoxy)acetic acid with a titanium precursor. One common method is to react 2-(2-Methoxyethoxy)acetic acid with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can be optimized to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets the required specifications. The use of automated reactors and advanced monitoring systems can help in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethoxy)acetic acid titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the oxidation state of the titanium component.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium compounds, while reduction may produce lower oxidation state titanium species. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethoxy)acetic acid titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its unique properties to target cancer cells selectively.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its excellent thermal and mechanical properties.
Wirkmechanismus
The mechanism by which 2-(2-Methoxyethoxy)acetic acid titanium exerts its effects involves interactions at the molecular level. The titanium component can coordinate with various ligands, forming stable complexes that can participate in catalytic cycles. The organic component, 2-(2-Methoxyethoxy)acetic acid, can interact with biological molecules, facilitating targeted delivery and enhancing the compound’s efficacy in biological applications. The specific molecular targets and pathways involved depend on the context of its use, such as in catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyethoxy)acetic acid: This compound shares the organic component but lacks the titanium, resulting in different properties and applications.
Titanium tetrachloride (TiCl4): A common titanium precursor used in the synthesis of various titanium compounds, including 2-(2-Methoxyethoxy)acetic acid titanium.
Titanium dioxide (TiO2): A widely used titanium compound with applications in pigments, photocatalysis, and solar cells.
Uniqueness
This compound is unique due to its combination of organic and inorganic components, providing a versatile platform for various applications. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds. The presence of the 2-(2-Methoxyethoxy)acetic acid moiety enhances its solubility and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5H10O4Ti |
|---|---|
Molekulargewicht |
182.00 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)acetic acid;titanium |
InChI |
InChI=1S/C5H10O4.Ti/c1-8-2-3-9-4-5(6)7;/h2-4H2,1H3,(H,6,7); |
InChI-Schlüssel |
IMUZDJFKSUCECY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(=O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)






![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)

![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)
![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)
